molecular formula C36H48N2O8 B017142 Mycotrienin I CAS No. 82189-03-5

Mycotrienin I

Cat. No.: B017142
CAS No.: 82189-03-5
M. Wt: 636.8 g/mol
InChI Key: WWUVMHRJRCRFSL-UOZMSBJPSA-N
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Description

Mycotrienin I is a member of the ansamycin family of antibiotics, known for its unique structure and potent biological activities It is a triene-ansamycin compound, which means it contains three conjugated double bonds within its ansamycin structure

Mechanism of Action

Target of Action

Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .

Mode of Action

Ansatrienin A interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .

Biochemical Pathways

It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.

Pharmacokinetics

It’s known that ansatrienin a is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Ansatrienin A displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that Ansatrienin A could have potential therapeutic applications in cancer treatment and bone-related disorders.

Action Environment

The action, efficacy, and stability of Ansatrienin A can be influenced by various environmental factors. For instance, the solubility of Ansatrienin A in different solvents could affect its distribution and action in the body . .

Preparation Methods

The synthesis of Mycotrienin I involves a highly convergent asymmetric approach. The process includes the synthesis and coupling of the C9−C16 subunit and the aromatic subunit. The key steps in the synthesis involve the use of chiral allylsilane bond construction methodology. The C12 and C13 stereocenters are introduced using an asymmetric crotylsilylation reaction, while the C11 stereocenter is installed via a chelate-controlled addition of allyltrimethylsilane. The C14−C15 trisubstituted double bond is formed through the reductive opening of an α,β-unsaturated lactone .

Chemical Reactions Analysis

Mycotrienin I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas with palladium on carbon (for reduction), and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of dihydro derivatives, while oxidation can result in the formation of epoxides or other oxidized products .

Scientific Research Applications

Mycotrienin I has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying asymmetric synthesis and complex molecule construction. In biology, it has been studied for its antibiotic properties and its ability to inhibit protein synthesis. In medicine, this compound is being investigated for its potential use as an anti-inflammatory agent and its ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by pro-inflammatory cytokines .

Comparison with Similar Compounds

Mycotrienin I is part of the triene-ansamycin group of compounds, which includes Mycotrienin II, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ. These compounds share similar structural features and biological activities. this compound is unique in its specific stereochemistry and its potent inhibitory effects on protein synthesis. Compared to other similar compounds, this compound has shown stronger inhibition of ICAM-1 expression induced by pro-inflammatory cytokines .

Properties

CAS No.

82189-03-5

Molecular Formula

C36H48N2O8

Molecular Weight

636.8 g/mol

IUPAC Name

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1

InChI Key

WWUVMHRJRCRFSL-UOZMSBJPSA-N

Isomeric SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Appearance

Yellow Powder

Synonyms

ansatrienin A
mycotrienin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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